BM635
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEGNYKRJDHJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: BM635 - An Analysis of Available Information
Initial Search and Identification:
An extensive search for the chemical entity "BM635" has revealed that this identifier does not correspond to a known chemical compound in publicly accessible scientific databases. Instead, "this compound" is consistently identified as a Huawei EchoLife this compound WiMAX CPE , a wireless broadband router.[1][2][3][4][5] This device is designed for wireless internet access and routing functions, operating on the WiMAX network.[1]
Absence of Chemical and Biological Data:
Due to "this compound" being a designation for an electronic device, there is no associated chemical structure, nor are there any published experimental data, signaling pathways, or pharmacological properties to report. The core requirements of the requested technical guide, including data on chemical properties, experimental protocols, and signaling pathway diagrams, cannot be fulfilled as the subject is not a molecule or drug candidate.
The identifier "this compound" refers to a piece of networking hardware and not a chemical substance. Therefore, the creation of an in-depth technical guide or whitepaper on its chemical structure and properties is not possible. All available information points to "this compound" as a product model name in the telecommunications sector. For researchers, scientists, and drug development professionals, it is crucial to ensure that compound identifiers are accurate and correspond to chemical entities in relevant databases to obtain meaningful scientific information.
References
- 1. This compound Wimax CPE Unlocked | HUAWEI this compound Reviews & Specs | Buy EchoLife HUAWEI this compound WiMAX CPE [4gltemall.com]
- 2. HUAWEI ECHOLIFE this compound USER MANUAL Pdf Download | ManualsLib [manualslib.com]
- 3. HUAWEI this compound Unlocked Router EchoLife WiMAX CPE Wireless Home/Industrial Router for sale online | eBay [ebay.com]
- 4. Huawei EchoLife this compound WiMAX CPE Manuals | ManualsLib [manualslib.com]
- 5. Rebooting The this compound; Upgrading The Software - Huawei EchoLife this compound User Manual [Page 45] | ManualsLib [manualslib.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of BM635 against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM635 is a potent pyrrole-based inhibitor of the essential Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is crucial for the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for the synthesis of mycolic acids which are vital components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall formation, leading to bacterial death. This compound has demonstrated significant in vitro activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb, highlighting its potential as a novel anti-tuberculosis agent.
These application notes provide detailed protocols for the in vitro evaluation of this compound, including determination of its minimum inhibitory concentration (MIC), assessment of cytotoxicity, and evaluation of its intracellular activity within macrophages.
Data Presentation
Table 1: In Vitro Activity of this compound and a Potent Analogue against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (µM) | Reference |
| This compound analogue | Drug-Sensitive | 0.15 | [1][2] |
| Rifampicin (Control) | H37Rv (Drug-Sensitive) | 0.002 - 0.008 | |
| Rifampicin (Control) | MDR Strains | > 16 µg/mL | [3] |
| Rifampicin (Control) | XDR Strains | > 16 µg/mL |
Note: Data for a potent analogue of this compound, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, is presented as a surrogate for this compound's activity against drug-sensitive strains. MIC values for Rifampicin are provided for comparison.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv and other strains. The assay is based on the reduction of the Alamar Blue reagent by metabolically active mycobacteria.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, MDR, XDR)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Rifampicin (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Sterile distilled water
-
Incubator at 37°C
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of this compound in 7H9 broth in a separate 96-well plate to achieve a range of desired concentrations (e.g., from 64 µM to 0.03 µM).
-
Prepare similar dilutions for the Rifampicin control.
-
-
Assay Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.
-
Add 100 µL of the appropriate drug dilutions to the corresponding wells.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include control wells: "no drug" (inoculum only) and "no bacteria" (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Cytotoxicity Assessment using MTT Assay
This protocol describes the evaluation of the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2) to determine the 50% inhibitory concentration (IC₅₀).
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include untreated control wells (medium with DMSO) and blank wells (medium only).
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Intracellular Activity against M. tuberculosis in Macrophages
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages (e.g., THP-1 human monocytic cell line).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H10 agar (B569324) plates
-
Sterile 24-well plates
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 24-well plate.
-
Differentiate the cells into macrophages by treating with PMA (e.g., 25 ng/mL) for 24-48 hours.
-
Wash the cells with fresh medium to remove PMA and rest them for 24 hours.
-
-
Macrophage Infection:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1:1 (bacteria to cells).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add fresh medium containing various concentrations of this compound (e.g., 1x, 5x, and 10x the MIC value) to the infected macrophages.
-
Include an untreated control.
-
Incubate the plates at 37°C with 5% CO₂.
-
-
Determination of Intracellular Bacterial Load:
-
At different time points (e.g., 0, 2, 4, and 6 days post-infection), lyse the macrophages in selected wells with lysis buffer.
-
Prepare serial dilutions of the cell lysates in 7H9 broth.
-
Plate the dilutions on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the CFU to determine the number of viable intracellular bacteria. The reduction in CFU in treated wells compared to untreated wells indicates the intracellular activity of this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination (MABA)
Caption: Workflow for MABA.
Logical Relationship for Intracellular Activity Assay
Caption: Intracellular activity assay workflow.
References
Application Note: BM635 Minimum Inhibitory Concentration (MIC) Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
BM635 is a novel investigational compound with potential therapeutic applications as an antimicrobial or anticancer agent. A critical step in the preclinical evaluation of any new antimicrobial or cytotoxic compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism or cell line after a specified incubation period.[1][2][3] This value is a fundamental measure of a compound's potency and is essential for guiding further in vitro and in vivo studies, aiding in the selection of appropriate dosages, and preventing the development of drug-resistant strains.[1] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and efficient technique for screening multiple compounds.[4][5]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of a compound against bacteria or other cell types.[6]
1. Materials and Reagents:
-
This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or cell culture medium like RPMI-1640 for cancer cell lines)
-
Bacterial inoculum or cell suspension, standardized to the correct density. For bacteria, this is typically a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10^8 CFU/mL.[6]
-
Positive control (media with inoculum/cells, no compound)
-
Negative control (sterile media only)
-
Solvent control (media with inoculum/cells and the highest concentration of the solvent used for the stock solution)
-
Incubator (e.g., 35 ± 2°C for 16-20 hours for bacteria)[6]
-
Microplate reader or visual inspection tools
2. Assay Procedure:
-
Preparation of Microtiter Plate: Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.[6]
-
Serial Dilution of this compound:
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[6]
-
Discard the final 50 µL from the last well of the dilution series.
-
-
Inoculum Preparation: Prepare the bacterial or cell suspension to the required density. For bacteria, adjust the turbidity to match a 0.5 McFarland standard.[6]
-
Inoculation: Add 50 µL of the standardized inoculum or cell suspension to each well, except for the negative control wells. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Positive Control: Wells containing 50 µL of broth and 50 µL of the inoculum, but no this compound.
-
Negative Control (Sterility Control): Wells containing 100 µL of sterile broth only.
-
Solvent Control: Wells containing the inoculum and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Seal the plate and incubate under appropriate conditions. For many bacteria, this is at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
Reading the Results: After incubation, determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth. This can be done by visual inspection or by using a microplate reader to measure absorbance (e.g., at 600 nm for bacteria).[6] The positive control should show clear growth, while the negative and solvent controls should show no growth.[6]
Data Presentation
The quantitative data obtained from the MIC determination experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Organisms/Cell Lines
| Organism/Cell Line | This compound MIC (µg/mL) | Positive Control (Growth) | Negative Control (No Growth) |
| Staphylococcus aureus | e.g., 2 | Yes | Yes |
| Escherichia coli | e.g., 8 | Yes | Yes |
| Melanoma Cell Line A | e.g., 1.7 | Yes | Yes |
| Normal Fibroblasts | e.g., >32 | Yes | Yes |
Mandatory Visualizations
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Diagram 2: Example Signaling Pathway - mTOR Pathway
As the specific molecular target of this compound is under investigation, this diagram illustrates the mTOR signaling pathway, a central regulator of cell growth and proliferation that is frequently targeted in cancer drug development.[7][8]
Caption: Simplified diagram of the mTOR signaling pathway.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutrient regulation of the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: BM635 for Studying Mycolic Acid Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell wall of Mycobacterium tuberculosis (Mtb) is a unique and complex structure, essential for the bacterium's survival, virulence, and resistance to antibiotics.[1][2] A key component of this wall is mycolic acids, which are very long-chain fatty acids (C60-C90).[2][3] The biosynthesis and transport of these molecules are critical physiological processes and, therefore, attractive targets for new anti-tuberculosis drugs.[1][3]
Mycolic acids are synthesized in the cytoplasm and are then transported across the inner membrane to the periplasm.[2][3] This crucial transport step is mediated by the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter protein belonging to the Resistance-Nodulation-Division (RND) family.[2][4] MmpL3 is responsible for flipping its substrate, trehalose (B1683222) monomycolate (TMM), from the inner to the outer leaflet of the cytoplasmic membrane, a process driven by the proton motive force.[1][2][5][6] The essentiality of MmpL3 for Mtb viability makes it a primary target for novel drug development.[2][5][6]
BM635 is a potent MmpL3 inhibitor from the 1,5-diarylpyrrole series that has demonstrated significant anti-mycobacterial activity.[7][8] It serves as a valuable chemical tool for researchers studying the function of MmpL3 and the mycolic acid transport pathway. This document provides detailed information on the use of this compound, including its mechanism of action, quantitative data, and key experimental protocols.
Mechanism of Action
This compound exerts its anti-mycobacterial effect by directly targeting and inhibiting the MmpL3 transporter.[7] This inhibition blocks the transport of trehalose monomycolate (TMM), the precursor of mycolic acids, across the cytoplasmic membrane.[1][2][9] The disruption of this essential pathway leads to the accumulation of TMM in the cytoplasm and a reduction in the incorporation of mycolic acids into the cell wall, ultimately compromising the cell envelope's integrity and leading to bacterial death.[1][10][11] While some MmpL3 inhibitors have been shown to also dissipate the proton motive force (PMF), which energizes the transporter, evidence suggests that compounds like this compound directly interact with the MmpL3 protein.[9][12][13]
Mycolic Acid Transport Pathway and this compound Inhibition
Caption: Mechanism of MmpL3-mediated TMM transport and its inhibition by this compound.
Quantitative Data
The in vitro activity of this compound and its analogs is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against drug-sensitive M. tuberculosis strains, such as H37Rv. Cytotoxicity is evaluated using mammalian cell lines to calculate the Selectivity Index (SI), an important indicator of a compound's therapeutic potential.
| Compound | Target | Mtb H37Rv MIC (μM) | Cytotoxicity (CC50 in μM) | Selectivity Index (SI = CC50/MIC) | Reference |
| This compound hydrochloride | MmpL3 | 0.08 (MIC50) | Not specified | Not specified | [7] |
| This compound Analog (17) | MmpL3 | 0.15 | >20 (HepG2 cells) | 133 | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the Resazurin (B115843) Microtiter Assay (REMA), a common colorimetric method to determine the MIC of compounds against Mtb.[14]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.
-
M. tuberculosis H37Rv culture in mid-log phase.
-
This compound stock solution (e.g., in DMSO).
-
96-well microtiter plates.
-
Resazurin solution (e.g., 0.02% w/v in sterile water).
Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate using 7H9 broth to a final volume of 100 µL per well.[14] Include a drug-free control (DMSO vehicle) and a sterile control (broth only).
-
Bacterial Inoculation: Dilute the mid-log phase Mtb culture in 7H9 broth. Add 100 µL of the diluted culture to each well to achieve a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.[14] The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
Resazurin Addition: Add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Mycolic Acid Transport Assay (TMM Accumulation)
This assay directly assesses the inhibition of MmpL3 function by monitoring the accumulation of its substrate, TMM, using radiolabeling.[10][11][14]
Materials:
-
Mtb culture grown to mid-log phase.
-
[¹⁴C]-acetic acid or another suitable radiolabeled precursor.
-
This compound at a concentration above its MIC (e.g., 5-10x MIC).
-
Lipid extraction solvents (e.g., chloroform/methanol mixture).
-
Thin-Layer Chromatography (TLC) plates and solvent system.
Protocol:
-
Metabolic Labeling: Grow Mtb cultures in the presence of a radiolabeled mycolic acid precursor, such as [¹⁴C]-acetic acid, for a specified period to allow incorporation into lipids.[11][14]
-
Inhibitor Treatment: Treat the labeled cultures with this compound at a concentration known to be inhibitory (e.g., 10x MIC).[10] Include a vehicle-treated control.
-
Incubation: Incubate the treated cultures for a defined period (e.g., 6-24 hours).[10]
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using appropriate organic solvents (e.g., chloroform:methanol).[11][14]
-
TLC Analysis: Spot the extracted lipids onto a TLC plate. Separate the lipids using a suitable solvent system (e.g., chloroform:methanol:water).[11][14]
-
Visualization: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid profiles. Inhibition of MmpL3 will result in a visible accumulation of TMM and a corresponding decrease in trehalose dimycolate (TDM) compared to the control.[10][11]
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound as an MmpL3 inhibitor.
Generation of Resistant Mutants
Confirming that a compound's activity is due to on-target inhibition can be achieved by generating and sequencing resistant mutants.[14]
Materials:
-
Middlebrook 7H10 agar (B569324) plates.
-
This compound.
-
Mtb H37Rv culture.
Protocol:
-
Mutant Selection: Plate a high-density Mtb H37Rv culture onto 7H10 agar plates containing this compound at a concentration 4-10 times its MIC.[14]
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.[14]
-
Isolation and Verification: Isolate individual resistant colonies and grow them in liquid culture. Re-confirm their resistance to this compound by re-determining the MIC.
-
Genomic Analysis: Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain. Perform whole-genome sequencing to identify mutations. Mutations in the mmpL3 gene strongly indicate it is the direct target of the compound.[4]
References
- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo potent this compound analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving the aqueous solubility of BM635 for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of BM635 during experiments.
Troubleshooting Guide
Problem: You are experiencing difficulty dissolving this compound in aqueous buffers for your in vitro or cell-based assays, leading to precipitation or inconsistent results.
Potential Solutions:
| Solution Category | Specific Technique | Rationale |
| Salt Formation | Utilize a pharmaceutically acceptable salt form of this compound. | This compound is a poorly water-soluble compound. A study has demonstrated that forming salts can significantly improve its physicochemical properties.[1][2] |
| pH Adjustment | For acidic salt forms of this compound, ensure the pH of your aqueous buffer is in a range where the ionized form is predominant. | The solubility of ionizable compounds is pH-dependent. Adjusting the pH can increase the concentration of the more soluble, ionized form of the drug. |
| Co-solvents | Introduce a water-miscible organic co-solvent to your aqueous buffer. | Co-solvents can reduce the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds like this compound. |
| Excipients | Incorporate solubilizing excipients into your formulation. | Various excipients can enhance solubility through different mechanisms, such as micellar solubilization or complexation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent small molecule inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), demonstrating significant anti-mycobacterial activity. However, it is characterized by poor aqueous solubility and high lipophilicity, which can hinder its use in aqueous experimental systems and may lead to low bioavailability in preclinical studies.[1][2]
Q2: Are there more soluble forms of this compound available?
A2: Yes. To address the solubility challenges, several pharmaceutical salt forms of this compound have been developed. These include salts formed with hydrochloric acid, methanesulfonic acid, phosphoric acid, tartaric acid, and citric acid.[1][2] These salt forms were created to improve the physicochemical and biopharmaceutical properties of the parent compound.
Quantitative Data on this compound Salt Forms
While a key study developed several salt forms of this compound to enhance its properties, the specific quantitative aqueous solubility data for each salt form is not detailed in the publicly available abstracts. The study does indicate that these salts were evaluated for their physicochemical attributes, with the goal of overcoming the low aqueous solubility of the parent this compound molecule.[1][2]
| This compound Salt Form | Reported Purpose |
| This compound-HCl (Hydrochlori) | Improved physicochemical and biopharmaceutical properties |
| This compound-Mes (Methanesulfonate) | Improved physicochemical and biopharmaceutical properties |
| This compound-PA (Phosphate) | Improved physicochemical and biopharmaceutical properties |
| This compound-TA (Tartrate) | Improved physicochemical and biopharmaceutical properties |
| This compound-CA (Citrate) | Improved physicochemical and biopharmaceutical properties |
Q3: What are some general strategies I can use to improve the solubility of this compound in my experiments?
A3: If you are working with the free base of this compound or still experiencing solubility issues with a salt form, you can consider the following laboratory techniques:
-
Co-solvency : The addition of a water-miscible solvent can be an effective way to increase the solubility of lipophilic compounds.
-
pH Adjustment : For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.
-
Use of Surfactants : Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.
-
Solid Dispersion : This technique involves dispersing the drug in a hydrophilic carrier matrix at the solid state, which can improve the dissolution rate and solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound for serial dilution in aqueous buffers.
-
Materials:
-
This compound (free base or salt form)
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile, nuclease-free water or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
For working solutions, dilute the DMSO stock solution in your aqueous experimental buffer. Note: It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Always add the DMSO stock solution to the aqueous buffer while vortexing to facilitate rapid dispersion and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using an alternative solubilization method.
-
Protocol 2: Screening for Optimal pH for Solubilization
-
Objective: To determine the pH range that provides the best solubility for an ionizable form of this compound.
-
Materials:
-
This compound salt form (e.g., this compound-HCl)
-
A series of buffers with varying pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)
-
Spectrophotometer or HPLC for quantification
-
-
Procedure:
-
Prepare saturated solutions of the this compound salt in each buffer of a different pH. Add an excess amount of the compound to a known volume of each buffer.
-
Equilibrate the solutions by shaking or rotating them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in each filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range for solubilization.
-
Visualizations
Caption: Troubleshooting workflow for improving this compound aqueous solubility.
Caption: Mechanism of action of this compound as an MmpL3 inhibitor.
References
Technical Support Center: Addressing Poor Bioavailability of BM635 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor bioavailability of the investigational compound BM635 in animal models. The information is designed for drug development professionals and scientists to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of this compound?
Poor oral bioavailability is often multifactorial. The primary reasons can be categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability. This compound likely falls into one of the following categories:
-
BCS Class II: Low solubility, high permeability. The absorption is limited by the dissolution rate of the compound.
-
BCS Class III: High solubility, low permeability. The absorption is limited by the ability of the compound to cross the intestinal membrane.
-
BCS Class IV: Low solubility, low permeability. The compound suffers from both poor dissolution and poor permeation.
Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.
Q2: Which animal models are most appropriate for studying the bioavailability of a compound like this compound?
The choice of animal model is critical and depends on the specific research question. Key considerations include:
-
Species-specific metabolic differences: The metabolic pathways of a drug can vary significantly between species.[1][2] It is crucial to select a model whose metabolic profile for this compound is as close to humans as possible.
-
Gastrointestinal physiology: Factors like gut pH, transit time, and the presence of specific transporters can differ between species and affect drug absorption.
-
Practical considerations: The size of the animal, ease of handling and dosing, and the required blood sampling volume and frequency are also important factors.[3]
Commonly used models include rodents (mice and rats) for initial screenings and larger animals like dogs or non-human primates for studies that require closer physiological similarity to humans.
Q3: How can I determine if poor solubility or poor permeability is the main issue for this compound?
A combination of in vitro and in vivo studies can help elucidate the primary barrier to absorption:
-
In vitro dissolution studies: These experiments assess how quickly this compound dissolves in various simulated physiological fluids (e.g., simulated gastric and intestinal fluids).
-
In vitro permeability assays: Caco-2 cell monolayers are a common model to assess the intestinal permeability of a compound.
-
In vivo studies: Comparing the pharmacokinetic profiles of this compound after oral and intravenous (IV) administration can help determine the absolute bioavailability and provide insights into the extent of absorption.
Q4: What is the impact of food on the bioavailability of this compound?
Food can have a variable effect on drug absorption. For orally administered modified-release formulations, it is recommended to assess bioavailability under both fed and fasting conditions.[4]
-
Positive food effect: Food can increase the bioavailability of some drugs by enhancing their solubility (especially for lipophilic compounds), prolonging gastric residence time, or stimulating bile secretion.
-
Negative food effect: Food can decrease the bioavailability of other drugs by delaying gastric emptying, altering GI pH, or binding to the drug.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between individual animals.
Q: We are observing significant inter-individual variability in the plasma levels of this compound after oral administration. What could be the cause and how can we address it?
A: High variability can stem from several factors:
-
Inconsistent dosing: Ensure accurate and consistent administration of the dose volume and formulation for each animal. For oral gavage, proper technique is crucial to avoid accidental tracheal dosing.[5]
-
Formulation instability: The formulation may not be homogenous, leading to different concentrations of this compound being administered. Ensure the formulation is well-mixed before each administration.
-
Physiological differences: Factors like fed/fasting state, stress levels, and individual differences in metabolism can contribute to variability. Standardizing experimental conditions as much as possible is key.[3][4]
-
Coprophagy in rodents: If using rodents, consider housing them in a way that prevents coprophagy (consumption of feces), as this can lead to reabsorption of the drug and affect pharmacokinetic profiles.
Troubleshooting Steps:
-
Refine Dosing Technique: Review and standardize the oral gavage procedure. Ensure all technicians are using the same technique.
-
Formulation Homogeneity: Assess the homogeneity of the formulation by taking multiple samples from the same batch and analyzing the concentration of this compound.
-
Control for Fed/Fasting State: For oral dosing, animals should be fasted for an appropriate period (e.g., 8 hours) before and after drug administration to minimize variability from food effects.[3]
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.[3]
Issue 2: Very low or undetectable plasma concentrations of this compound after oral administration.
Q: We are unable to detect significant levels of this compound in the plasma following oral dosing. What formulation strategies can we explore to improve its bioavailability?
A: Undetectable plasma levels strongly suggest very poor absorption. Several formulation strategies can be employed to enhance bioavailability:[6][7][8]
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area for dissolution.[9]
-
Micronization: Reduces particle size to the micron range.
-
Nanoparticles: Further reduction to the nanometer range can significantly improve dissolution rates.[7]
-
-
Amorphous Solid Dispersions: Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can enhance solubility and dissolution.[7][8]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in lipid carriers can improve absorption in the gastrointestinal tract and may bypass first-pass metabolism through lymphatic transport.[7][8] Examples include self-emulsifying drug delivery systems (SEDDS).
-
Use of Excipients:
-
Complexation:
The choice of strategy depends on the physicochemical properties of this compound. A systematic approach to formulation development is recommended.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To prepare a suspension of this compound with reduced particle size to enhance dissolution.
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water)
-
Mortar and pestle or a mechanical milling apparatus
-
Particle size analyzer
Methodology:
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the wetting agent to the this compound powder to form a paste. This prevents clumping.
-
Gradually add the vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.
-
Alternatively, for more significant size reduction, use a mechanical milling method like ball milling or jet milling, following the manufacturer's instructions.
-
Analyze the particle size distribution of the final suspension using a suitable particle size analyzer to confirm micronization.
-
Store the suspension under appropriate conditions and ensure it is well-shaken before each administration.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution rate.
Materials:
-
This compound
-
A suitable polymer (e.g., PVP, HPMC)
-
A common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the polymer in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder.
-
Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystalline drug.
Quantitative Data Summary
The following table summarizes the potential impact of different formulation strategies on bioavailability, based on general findings in the literature. The actual improvement for this compound will need to be determined experimentally.
| Formulation Strategy | Potential Fold-Increase in Bioavailability | Key Considerations |
| Micronization | 2 to 5-fold | Dependent on the degree of size reduction and the drug's intrinsic solubility. |
| Nanoparticles | 5 to 20-fold | Can also enable targeted delivery; manufacturing complexity is higher.[7] |
| Amorphous Solid Dispersions | 2 to 10-fold | Risk of recrystallization over time, affecting stability.[7] |
| Lipid-Based Formulations (e.g., SEDDS) | 2 to 15-fold | Particularly effective for highly lipophilic drugs; potential for lymphatic uptake.[7] |
| Cyclodextrin Complexation | 2 to 10-fold | Stoichiometry of the complex is important; suitable for specific molecular structures.[6] |
Note: These values are illustrative and can vary significantly depending on the specific drug and formulation.
Visualizations
Caption: Biopharmaceutics Classification System (BCS).
References
- 1. Frontiers | Animal models for understanding the mechanisms of malnutrition: a literature review [frontiersin.org]
- 2. Animal models for understanding the mechanisms of malnutrition: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BM635 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BM635 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Mycobacterium tuberculosis MmpL3 protein. MmpL3 is an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids which are critical components of the mycobacterial cell wall.[1][2][3] By inhibiting MmpL3, this compound disrupts cell wall synthesis, ultimately leading to bacterial cell death.[3] Some MmpL3 inhibitors may also exert their effect indirectly by dissipating the proton motive force (PMF) across the bacterial cell membrane.[4][5]
Q2: I observed a precipitate in my cell culture medium after adding my this compound stock solution. What is the likely cause?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. The most likely cause is that the final concentration of this compound in the media exceeds its solubility limit. This can happen if the stock solution is too concentrated or if it is added too quickly to the bulk medium. Other contributing factors can include the temperature of the media and interactions with media components.
Q3: My this compound stock solution, prepared in DMSO, appears cloudy. What should I do?
A cloudy stock solution indicates that the this compound is not fully dissolved. To resolve this, you can try gentle warming (not exceeding 40°C) and vortexing or sonication. Ensure you are using a high-quality, anhydrous grade of DMSO, as absorbed water can reduce the solubility of hydrophobic compounds. If the cloudiness persists, it is recommended to prepare a fresh stock solution at a lower concentration.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%, to minimize cytotoxicity.[6] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[6][7]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.
Problem: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium is above its aqueous solubility limit. | - Reduce the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.- Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.[8] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones like this compound, decreases at lower temperatures. | - Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
| Poor Quality DMSO | DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease its ability to dissolve hydrophobic compounds. | - Use a fresh, high-quality, anhydrous grade of DMSO for preparing your stock solution. |
Problem: Precipitation Occurs Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time under cell culture conditions (37°C, 5% CO2), leading to the formation of less soluble byproducts. | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time the compound is incubated in the media before analysis. |
| Interaction with Media Components | This compound may interact with proteins or salts in the serum or media supplements, leading to precipitation. | - Try reducing the serum concentration if your experiment allows.- Test different types of cell culture media to see if the precipitation issue is specific to one formulation. |
| Media Evaporation | Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | - Ensure proper humidification of your incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Quantitative Data
| Parameter | Value/Recommendation | Notes |
| This compound Solubility in DMSO | Soluble | A stock solution of 10 mM in DMSO is a common starting point.[1] |
| Aqueous Solubility | Poorly soluble | Expected to be in the low micromolar (µM) range in cell culture media. |
| Recommended Stock Solution Concentration in DMSO | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | Higher concentrations (up to 0.5%) may be tolerated by some cell lines but should be validated.[6][7] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without visible precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a 10 mM Stock Solution of this compound in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh out the appropriate amount of this compound and dissolve it in the required volume of anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 40°C) or brief sonication can be used to aid dissolution.
-
-
Prepare Serial Dilutions in Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control with DMSO only).
-
To do this, add the appropriate small volume of the 10 mM DMSO stock to the pre-warmed medium. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
-
Incubate and Observe:
-
Incubate the tubes or plate at 37°C in a 5% CO2 incubator for a period relevant to your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
At each time point, visually inspect each sample for any signs of precipitation (cloudiness, crystals, or sediment).
-
For a more sensitive assessment, transfer a small aliquot from each sample to a microscope slide and examine for micro-precipitates.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Visualizations
This compound Mechanism of Action: MmpL3 Inhibition
Caption: Inhibition of MmpL3 by this compound blocks TMM export, disrupting cell wall synthesis.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. lifetein.com [lifetein.com]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining BM635 Treatment Protocols in Murine Tuberculosis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MmpL3 inhibitor BM635 and its analogues in murine tuberculosis models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a promising pyrrole-based anti-tuberculosis compound.[1] Its primary target is the Mycobacterium tuberculosis membrane protein MmpL3.[2] MmpL3 is an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasm.[3][4] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to a loss of structural integrity and eventual cell death.[2][3] This targeted action makes it a candidate for treating tuberculosis, including drug-resistant strains.
Q2: What are the common challenges in formulating this compound for in vivo studies?
A primary challenge with this compound is its poor aqueous solubility and high lipophilicity, which can lead to low in vivo exposure and moderate bioavailability. To address this, researchers have developed salt forms of this compound using pharmaceutically acceptable acids such as hydrochloric, methanesulphonic, phosphoric, tartaric, and citric acids. These salt formulations have been shown to improve the compound's physicochemical and biopharmaceutical properties.
Q3: Which mouse strains are recommended for efficacy testing of this compound?
Commonly used mouse strains for tuberculosis drug efficacy testing include BALB/c and C57BL/6 mice.[5] The choice of strain can influence the experimental outcome, as different inbred strains exhibit varying susceptibility to M. tuberculosis infection and may present different lung pathologies. It is crucial to maintain consistency in the mouse strain and substrain used throughout a study to ensure reproducibility.
Q4: What are the expected downstream effects of MmpL3 inhibition by this compound?
Inhibition of MmpL3 by this compound leads to several downstream effects within the mycobacterium. The most direct consequence is the intracellular accumulation of trehalose monomycolate (TMM) and a subsequent reduction in trehalose dimycolate (TDM) and cell wall-bound mycolic acids.[6] This disruption in cell wall synthesis induces significant cell wall stress.[7] Interestingly, studies on MmpL3 inhibitors have also revealed a concomitant increase in intracellular ATP levels in M. tuberculosis.[7]
Troubleshooting Guides
In Vitro Assay Inconsistencies
| Problem | Possible Causes | Recommended Solutions |
| High variability in Minimum Inhibitory Concentration (MIC) results. | - Inconsistent inoculum density (CFU).- Clumping of M. tuberculosis.- Compound precipitation in media.- Plate edge effects due to evaporation. | - Standardize inoculum using McFarland standards and confirm with CFU plating.- Ensure a homogenous bacterial suspension by thorough vortexing.- Visually inspect plates for precipitation; consider fresh dilutions and optimized DMSO concentration.- Avoid using the outermost wells for experimental samples; fill them with sterile media or PBS to maintain humidity. |
| Poor reproducibility in cytotoxicity assays. | - Inconsistent cell seeding density.- Poor cell health or high passage number.- Final DMSO concentration is too high. | - Ensure a single-cell suspension before seeding and optimize cell density for logarithmic growth.- Use low-passage cells and avoid over-confluence in culture flasks.- Ensure the final DMSO concentration in the assay does not exceed 0.5%. |
In Vivo Experiment Challenges
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or lower-than-expected efficacy in murine models. | - Poor bioavailability due to formulation issues.- Suboptimal dosing regimen (dose, frequency, duration).- Variability in mouse strain, age, or sex.- High bacterial burden at the start of treatment.- Use of non-replicating or persistent mycobacteria in the model. | - Utilize a more soluble salt form of this compound.- Conduct dose-response and pharmacokinetic studies to optimize the regimen.- Standardize the animal model parameters and report them clearly.- Initiate treatment at a defined time post-infection, ensuring a consistent starting bacterial load.- Be aware that MmpL3 inhibitors may have reduced activity against non-replicating bacilli.[7] |
| Unexpected toxicity or off-target effects. | - Some MmpL3 inhibitors can dissipate the proton motive force (PMF) of the bacterial cell membrane, which can be an off-target effect of specific chemical scaffolds.[3][4]- The compound may have other, unidentified targets. | - Evaluate the effect of the specific this compound analogue on bacterial membrane potential and pH homeostasis.- If toxicity is observed, consider structure-activity relationship studies to identify and modify the responsible chemical moieties. |
| High variability in CFU counts between animals in the same group. | - Inconsistent delivery of the infectious dose.- Uneven drug administration (e.g., gavage errors).- Natural biological variation in the host immune response. | - For aerosol infections, ensure the system is calibrated to deliver a consistent dose.- Ensure proper training and technique for drug administration.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize in vitro activity and in vivo efficacy data for this compound and its analogues from published studies.
Table 1: In Vitro Activity of this compound and Analogues
| Compound | Target | MIC against M. tuberculosis H37Rv (μM) | Cytotoxicity (SI) |
| This compound | MmpL3 | 0.12 | >100 |
| Analogue 17 | MmpL3 | 0.15 | 133 |
MIC: Minimum Inhibitory Concentration; SI: Selectivity Index (Cytotoxic concentration / MIC)
Table 2: In Vivo Efficacy of this compound Analogues in Murine TB Models
| Compound | Mouse Strain | Infection Route | Treatment Regimen | Bacterial Load Reduction (log₁₀ CFU in lungs) |
| Analogue 60 | C57BL/6 | - | 50 mg/kg, oral, 8 days | 1.5[1] |
| Unnamed Analogue | - | Acute | ED₉₉ of 49 mg/kg | Not specified[8] |
CFU: Colony Forming Units; ED₉₉: Effective Dose for 99% reduction.
Table 3: Pharmacokinetic Parameters of this compound and an Analogue in Mice
| Compound | Dose & Route | Cₘₐₓ (μM) | t₁/₂ (hours) | Bioavailability (%) |
| This compound | - | 1.62 | 1 | 46 |
| Analogue 60 | 50 mg/kg, oral | - | - | 1 |
Cₘₐₓ: Maximum plasma concentration; t₁/₂: Half-life.
Experimental Protocols
Protocol 1: Acute Murine Tuberculosis Infection Model for Efficacy Testing
-
Infection:
-
Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Infect mice via aerosol using an inhalation exposure system calibrated to deliver approximately 50-100 CFU of M. tuberculosis (e.g., H37Rv or Erdman strain) into the lungs.[9]
-
Alternatively, for a high-dose model, infect mice intravenously with ~5 x 10⁶ CFU.[10]
-
Confirm the initial bacterial load by sacrificing a small cohort of mice one day post-infection and enumerating CFU from lung homogenates.
-
-
Treatment:
-
House infected mice under appropriate biosafety level 3 (BSL-3) conditions.
-
Initiate treatment at a predetermined time post-infection (e.g., day 7 or day 20, depending on the model).[10][11]
-
Prepare the this compound formulation (e.g., a salt form in an appropriate vehicle like water or 0.5% methylcellulose).
-
Administer the compound orally via gavage at the desired dose and frequency (e.g., once daily, 5 days a week).[5]
-
Include an untreated control group and a positive control group (e.g., treated with isoniazid (B1672263) at 25 mg/kg).
-
-
Efficacy Evaluation:
-
After the treatment period (e.g., 2-4 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
Calculate the log₁₀ CFU reduction for each treatment group compared to the untreated control group at the start and end of treatment.
-
Protocol 2: Colony Forming Unit (CFU) Enumeration
-
Aseptically remove lungs and/or spleens from euthanized mice.
-
Place each organ in a sterile tube with a known volume of sterile saline (e.g., 2 mL).
-
Homogenize the tissue using a mechanical homogenizer until no visible clumps remain.
-
Prepare 10-fold serial dilutions of the homogenate in sterile saline (e.g., 10⁻¹ to 10⁻⁶).
-
Spot 10-20 µL of each dilution onto 7H11 agar plates supplemented with OADC.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C in a humidified incubator.
-
Count the colonies on each spot after 21-28 days of incubation.
-
Calculate the CFU per milliliter of homogenate and then the total CFU per organ.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MmpL3 Inhibitors Face Off: A Comparative Guide to BM635 and SQ109 Efficacy
For Immediate Release
In the ongoing battle against tuberculosis (TB), the quest for novel drug candidates with improved efficacy and safety profiles is paramount. Among the most promising targets is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors crucial for the integrity of the mycobacterial cell wall. This guide provides a detailed comparison of two leading MmpL3 inhibitors, BM635 and SQ109, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
At a Glance: Head-to-Head Comparison
| Feature | This compound | SQ109 |
| Primary Target | MmpL3 | MmpL3 |
| Chemical Class | 1,5-Diarylpyrrole | 1,2-Ethylenediamine |
| Reported In Vitro Efficacy (MIC against M. tuberculosis H37Rv) | ~0.15 µM[1] | 0.7-1.56 µM[2][3] |
| Reported In Vivo Efficacy | Efficacious in a murine model of TB infection[1][4] | Efficacious in murine models of chronic TB infection[2][5][6] |
| Mechanism of Action | Inhibition of MmpL3-mediated trehalose (B1683222) monomycolate (TMM) transport. | Inhibition of MmpL3-mediated TMM transport; also exhibits proton motive force (PMF) disruption. |
| Development Stage | Preclinical | Phase IIb/III clinical trials completed for tuberculosis.[7] |
In-Depth Efficacy Analysis
In Vitro Activity
Both this compound and SQ109 have demonstrated potent activity against drug-sensitive strains of Mycobacterium tuberculosis. However, based on the available data, this compound and its analogues appear to exhibit lower Minimum Inhibitory Concentrations (MICs) in vitro. It is important to note that these values are derived from separate studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Efficacy against M. tuberculosis H37Rv
| Compound | MIC (µM) | MIC (µg/mL) | Reference |
| This compound analogue (17) | 0.15 | - | [1] |
| SQ109 | 0.7 - 1.56 | 0.2 - 0.78 | [2][3][5] |
Intracellular Activity
A critical aspect of anti-tubercular drug efficacy is the ability to target bacteria residing within host macrophages. SQ109 has been shown to be effective at killing M. tuberculosis inside macrophages, with performance equivalent to isoniazid (B1672263) and superior to ethambutol (B1671381) at its MIC[5]. At its MIC, SQ109 can reduce intracellular M. tuberculosis by 99%[2][5]. While specific intracellular activity data for this compound was not found in the reviewed literature, its potent in vitro activity suggests it is likely to be active in this setting.
In Vivo Efficacy
Both compounds have shown promise in murine models of tuberculosis, demonstrating their potential for in vivo application.
This compound: An analogue of this compound demonstrated efficacy in a murine model of TB infection[1]. Another study reported that this compound can decrease the infection liability in a murine model with an ED99 of 49 mg/Kg[4].
SQ109: SQ109 has been more extensively studied in vivo. At a dose of 10 mg/kg, it was efficacious in both screening and chronic models of TB in mice[5]. Furthermore, when replacing ethambutol in the standard four-drug regimen, SQ109 significantly improved the overall efficacy in a mouse model of TB, leading to a greater reduction in bacterial load in the lungs[5][6].
Table 2: Summary of In Vivo Efficacy in Murine Models
| Compound | Model | Dosage | Key Findings | Reference |
| This compound analogue (17) | Murine model of TB infection | Not specified | Efficacious in reducing bacterial load. | [1] |
| This compound | Murine model of Mtb infection | ED99 of 49 mg/Kg | Decreased infection liability. | [4] |
| SQ109 | Chronic murine TB model | 10 mg/kg | Reduced lung CFU by over 1.5 to 2 log10, similar to ethambutol at 100 mg/kg. | [6] |
| SQ109 (in combination) | Murine model of TB | 10 mg/kg (replacing EMB) | Significantly better elimination of bacteria from the lung compared to the standard regimen. | [5] |
Mechanism of Action: A Shared Target with a Twist
Both this compound and SQ109 exert their primary anti-tubercular effect by inhibiting MmpL3. This transporter is crucial for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner mycobacterial membrane. By blocking this process, these inhibitors disrupt the synthesis of the outer mycomembrane, leading to bacterial death.
SQ109, however, appears to have a dual mechanism of action. In addition to directly targeting MmpL3, it has been shown to disrupt the proton motive force (PMF) across the mycobacterial membrane. This broader activity may contribute to its potent bactericidal effects.
Caption: Mechanism of MmpL3 inhibition by this compound and SQ109.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of MmpL3 inhibitors.
In Vitro Susceptibility Testing: Resazurin (B115843) Microtiter Assay (REMA)
This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration.
-
Drug Dilution: The test compounds (this compound, SQ109) are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted mycobacterial suspension is added to each well. The plate is sealed and incubated at 37°C for 7 days.
-
Resazurin Addition: A solution of resazurin is added to each well, and the plate is incubated for another 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[8][9][10][11][12]
Intracellular Activity Assay in Macrophages
This assay assesses the ability of a compound to kill mycobacteria within host cells.
-
Macrophage Culture and Differentiation: A human or murine macrophage cell line (e.g., THP-1) is cultured and differentiated into a macrophage-like state.
-
Infection: Differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Compound Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with various concentrations of the test compounds.
-
Lysis and Viability Assessment: After a set incubation period (e.g., 3-5 days), the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFU) or by using a reporter strain (e.g., luciferase-expressing M. tuberculosis).[13][14]
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This model evaluates the therapeutic potential of a compound in a living organism.
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment: Several weeks post-infection, mice are treated with the test compounds (e.g., via oral gavage) daily for a specified duration (e.g., 4-8 weeks). A control group receives a vehicle.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenates on selective agar (B569324) to determine the number of CFUs.[2][5][6][15][16][17][18]
Caption: General experimental workflow for evaluating MmpL3 inhibitors.
Conclusion
Both this compound and SQ109 are highly promising MmpL3 inhibitors with potent anti-tubercular activity. While this compound and its analogues show remarkable in vitro potency, SQ109 benefits from more extensive in vivo and clinical data, as well as a potential dual mechanism of action. The data presented in this guide underscores the potential of MmpL3 as a key target for novel TB therapies. Further head-to-head comparative studies are warranted to definitively establish the superior candidate for clinical development. This guide serves as a valuable resource for researchers in the field, providing a structured overview to inform future research and development efforts in the fight against tuberculosis.
References
- 1. In vivo potent this compound analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental study of tuberculosis: From animal models to complex cell systems and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
BM635 and its Analogues: A Comparative Analysis of Anti-Tuberculosis Activity
In the global fight against tuberculosis (TB), the discovery and development of novel anti-mycobacterial agents with unique mechanisms of action are paramount. One such promising class of compounds is the 1,5-diarylpyrroles, with BM635 emerging as a significant hit compound. This guide provides a comparative study of this compound and its analogues, focusing on their anti-tuberculosis activity, supported by experimental data and detailed methodologies. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting MmpL3
This compound and its analogues exert their anti-tuberculosis effect by targeting the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3).[1][2] MmpL3 is a crucial transporter protein responsible for the export of trehalose (B1683222) monomycolates (TMM), essential precursors for the biosynthesis of mycolic acids.[1][3] Mycolic acids are major components of the mycobacterial cell wall, providing a unique and impermeable barrier that is critical for the bacterium's survival and virulence.[4] By inhibiting MmpL3, these compounds disrupt the mycolic acid transport system, leading to the accumulation of TMM within the bacterium and ultimately inhibiting cell wall synthesis, resulting in bactericidal activity.[1][3] This targeted mechanism of action is distinct from many current first- and second-line TB drugs, making this class of compounds particularly interesting for combating drug-resistant strains.[5]
Caption: Inhibition of the MmpL3-mediated mycolic acid transport pathway by this compound and its analogues.
Comparative Anti-TB Activity and Cytotoxicity
A systematic hit-to-lead campaign has led to the development of several this compound analogues with improved physicochemical properties and potent anti-TB activity. The following table summarizes the in vitro activity of this compound and some of its key analogues against Mycobacterium tuberculosis H37Rv, along with their cytotoxicity against mammalian cell lines, which is crucial for determining their therapeutic potential. The Selectivity Index (SI), the ratio of cytotoxicity to anti-mycobacterial activity, is a key indicator of a compound's specificity.
| Compound | R Group Modification | MIC (µM) against M. tb H37Rv | Cytotoxicity (CC50 in µM) on Vero cells | Selectivity Index (SI = CC50/MIC) |
| This compound | (Reference Compound) | 0.12 | >10 | >83 |
| Analogue 17 | 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine | 0.15 | 20 | 133 |
| BM212 | 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole | 5.0 (replicating), 18.5 (non-replicating) | Not specified | Not specified |
| BM859 | 1,5-diarylpyrazole | 0.3 | Not specified | Not specified |
Note: Data compiled from multiple sources.[1][2][3][6] The MIC is the minimum inhibitory concentration required to inhibit 99% of bacterial growth.
Analogue 17, for instance, demonstrates excellent activity against drug-sensitive M. tuberculosis strains with an MIC of 0.15 µM and a high selectivity index of 133.[2] This indicates a favorable therapeutic window. Furthermore, this analogue has shown efficacy in a murine model of TB infection, highlighting its potential for in vivo applications.[1][2] BM212, another analogue, has shown activity against both replicating and non-replicating bacilli, which is a significant advantage for targeting persistent forms of the bacteria.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
1. Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
The anti-mycobacterial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
Assay Procedure:
-
The compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Following incubation, a solution of Alamar Blue and Tween 80 is added to each well.
-
The plates are re-incubated for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.
-
2. Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a mammalian cell line, such as Vero (African green monkey kidney) cells, to determine their potential toxicity to host cells.
-
Cell Line: Vero cells (ATCC CCL-81).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
The compounds are serially diluted in the culture medium and added to the cells.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The CC50 (half-maximal cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Caption: General experimental workflow for the evaluation of anti-TB activity of this compound and its analogues.
Conclusion
The 1,5-diarylpyrrole class of compounds, represented by this compound and its analogues, holds significant promise as a new generation of anti-tuberculosis agents. Their novel mechanism of action, targeting the essential MmpL3 transporter, makes them effective against drug-sensitive strains and potentially against drug-resistant forms of M. tuberculosis. The systematic modification of the this compound scaffold has led to the identification of analogues with improved drug-like properties, potent in vitro activity, and promising in vivo efficacy. Further research and development of this compound class are warranted to fully explore their therapeutic potential in the fight against tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo potent this compound analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamides are active against drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-Based Drug Delivery Systems of Potent MmpL3 Inhibitors for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BM635 and First-Line Tuberculosis Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel anti-tuberculosis compound BM635 and the standard first-line drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This document synthesizes available preclinical data on their mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their therapeutic potential.
Executive Summary
Tuberculosis (TB) remains a global health crisis, necessitating the development of new, more effective treatments. This compound, a novel pyrrole (B145914) derivative, has emerged as a promising candidate, exhibiting potent activity against Mycobacterium tuberculosis (M. tb), including drug-sensitive strains. This guide offers a side-by-side comparison of this compound with the cornerstones of current TB therapy, highlighting its unique mechanism of action and potential advantages.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the first-line anti-TB drugs. It is important to note that the data for this compound and its analogue are from separate studies and not from direct head-to-head comparisons with all first-line drugs under identical conditions.
Table 1: In Vitro Efficacy against M. tuberculosis H37Rv
| Drug | Target | MIC (µM) | MIC (µg/mL) |
| This compound analogue (17) | MmpL3 | 0.15[1] | - |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.03 - 0.06 mg/liter | 0.03 - 0.06[2] |
| Rifampicin | RNA Polymerase | 0.12 - 0.25 mg/liter | 0.12 - 0.25[2] |
| Pyrazinamide | Unknown (requires acidic pH) | 12.5 (at pH 5.8)[3] | - |
| Ethambutol | Arabinosyl Transferase | 0.5 - 2.0 | - |
Note: MIC values for first-line drugs can vary between studies and strains.
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Drug | Animal Model | Efficacy Endpoint | Result |
| This compound analogue | Mouse | ED₉₉ (Effective Dose, 99%) | 49 mg/Kg[4] |
| Isoniazid | Mouse | Reduction in lung CFU | Highly effective[5] |
| Rifampicin | Mouse | Reduction in lung CFU | Effective[5] |
| Pyrazinamide | Mouse | Sterilizing activity | Effective[6] |
| Ethambutol | Mouse | Reduction in lung CFU | Moderately effective[5] |
Table 3: Safety Profile
| Drug | Cytotoxicity (IC₅₀) | Common Adverse Effects |
| This compound | Data not available | Potential for cardiotoxicity (hERG channel inhibition)[4] |
| Isoniazid | > 25 µM (HepG2 cells, for derivatives)[7] | Hepatotoxicity, peripheral neuropathy |
| Rifampicin | - | Hepatotoxicity, drug interactions (cytochrome P450 induction) |
| Pyrazinamide | - | Hepatotoxicity, hyperuricemia |
| Ethambutol | - | Optic neuritis |
Mechanism of Action: A Tale of Different Targets
The first-line TB drugs employ diverse mechanisms to combat M. tb. In contrast, this compound introduces a novel approach by targeting the essential mycobacterial membrane protein Large 3 (MmpL3).
First-Line Drugs: Established Pathways of Inhibition
-
Isoniazid : A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[8]
-
Rifampicin : Inhibits the DNA-dependent RNA polymerase, preventing transcription and subsequent protein synthesis.
-
Pyrazinamide : Another prodrug that is converted to its active form, pyrazinoic acid, in acidic environments. Its exact target remains debated, but it is thought to disrupt membrane transport and energy production.[3]
-
Ethambutol : Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
This compound: Targeting a Novel Vulnerability
This compound acts as a potent inhibitor of MmpL3, a transporter protein essential for the export of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis and the formation of the outer membrane of M. tb.[9][10] By blocking MmpL3, this compound effectively halts the construction of the mycobacterial cell envelope, leading to bacterial death.[10]
Signaling and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for first-line TB drugs and this compound.
References
- 1. Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
BM635: A Comparative Analysis of a Novel Anti-Tuberculosis Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of BM635, a promising anti-tuberculosis agent, with current first-line treatments and another investigational drug, SQ109. This compound and its analogues are part of a new class of anti-TB compounds that inhibit the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the formation of the mycobacterial cell wall.[1][2] This guide synthesizes available experimental data to offer an objective evaluation of this compound's potential in the landscape of tuberculosis drug development.
In Vitro Activity: Potent Inhibition of Mycobacterium tuberculosis
This compound has demonstrated potent in vitro activity against the virulent H37Rv strain of Mycobacterium tuberculosis. This section presents a comparative summary of its Minimum Inhibitory Concentration (MIC) alongside standard first-line anti-TB drugs and the clinical-stage MmpL3 inhibitor, SQ109.
| Compound | Target | MIC (µM) against M. tuberculosis H37Rv | Reference |
| This compound | MmpL3 | 0.12 | [3] |
| Analogue 17 (this compound analogue) | MmpL3 | 0.15 | [1][2] |
| SQ109 | MmpL3 and other targets | ~0.64 (bactericidal concentration) | [4] |
| Isoniazid (B1672263) | InhA | 0.03 - 0.12 (mg/L) | [5] |
| Rifampicin (B610482) | RpoB | 0.06 - 0.125 (mg/L) | [6] |
Note: MIC values for Isoniazid and Rifampicin are presented in mg/L as commonly reported in literature for these drugs. Direct molar comparisons should be made with caution due to differences in molecular weights. The data indicates that this compound and its analogue 17 exhibit potent sub-micromolar activity against M. tuberculosis.
In Vivo Efficacy: Promising Results in Murine Models
Preclinical studies in murine models of tuberculosis infection have shown the potential of this compound analogues. This section compares the in vivo efficacy of a potent this compound analogue with the established anti-TB drug Isoniazid and the investigational drug SQ109.
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Analogue 17 (this compound analogue) | Acute murine TB infection model | Not specified | ED₉₉ (Effective Dose, 99%) | 49 mg/kg | [2] |
| SQ109 | M. tuberculosis-infected C57BL/6 mice | 0.1–25 mg/kg/day (oral, 28 days) | Reduction in bacterial load (spleen and lung) | Dose-dependent reduction, comparable to Ethambutol at 100 mg/kg/day | [7] |
| Isoniazid | M. tuberculosis-infected C57BL/6 mice | 25 mg/kg/day | Reduction in bacterial load (spleen and lung) | More potent than SQ109 at the tested doses | [7] |
The in vivo data suggests that the this compound analogue, compound 17, is effective in a mouse model of TB infection.[2] While a direct comparison with first-line drugs was not available in the same study, the reported ED₉₉ provides a benchmark for its potency. SQ109 has also demonstrated dose-dependent efficacy in reducing mycobacterial load in infected mice.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of action of MmpL3 inhibitors like this compound and SQ109.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for in vivo efficacy testing in a murine TB model.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The in vitro activity of the compounds against Mycobacterium tuberculosis H37Rv is typically determined using a broth microdilution method.[5][8][9]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a standardized density (e.g., McFarland 0.5).[5] This is then further diluted to achieve the final inoculum concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. The plates are then incubated at 37°C for a specified period (typically 7 days).[8]
-
Readout: After incubation, a viability indicator such as resazurin is added to each well.[8][9] Metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[8]
In Vivo Murine Model of Tuberculosis Infection
The in vivo efficacy of anti-tuberculosis compounds is commonly evaluated in a mouse model of infection.[10][11][12][13][14]
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[10][12]
-
Compound Administration: Following a pre-determined period to allow the infection to establish, the test compounds are administered to the mice, typically via oral gavage, at various doses for a specified duration (e.g., 28 days).[7]
-
Monitoring: Throughout the treatment period, mice are monitored for clinical signs of illness and changes in body weight.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on nutrient agar. After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. The efficacy of the compound is determined by the reduction in CFU counts compared to untreated control mice.[12]
Conclusion
This compound and its analogues represent a promising new class of anti-tuberculosis agents with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Their novel mechanism of action, targeting MmpL3, makes them attractive candidates for further development, particularly in the context of emerging drug resistance. Further head-to-head comparative studies with both standard and other investigational drugs will be crucial to fully elucidate their therapeutic potential and position them in the clinical landscape for tuberculosis treatment.
References
- 1. In vivo potent this compound analogue with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the in vitro activities of rifapentine and rifampicin against Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of BM635 and its Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the selectivity index of the novel anti-tubercular agent BM635 and its derivatives. While initial interest may lie in its broader antimicrobial potential, current research predominantly supports its role as a potent anti-mycobacterial compound. This guide will clarify its established activity, detail the methodologies for evaluating its selectivity, and draw comparisons with other relevant compounds.
Introduction to this compound: A Novel Anti-Mycobacterial Agent
This compound is a promising small molecule inhibitor of the Mycobacterium tuberculosis mycolic acid transporter, MmpL3. It is a pyrrole-based compound, chemically identified as 4-((1-(4-fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine. The primary therapeutic application of this compound and its derivatives is the treatment of tuberculosis (TB), including drug-sensitive strains.
It is critical to note that while the pyrrole (B145914) scaffold is present in numerous compounds with antiviral activity, there is currently no publicly available data to support the evaluation of this compound or its direct derivatives as antiviral agents. Therefore, this guide will focus on its well-documented anti-mycobacterial profile.
Understanding the Selectivity Index
The selectivity index (SI) is a crucial parameter in drug discovery that measures the window between a compound's therapeutic effect and its toxicity to host cells. A higher SI value indicates a more promising drug candidate, as it suggests the compound is more effective at targeting the pathogen while causing less harm to the host. The SI is calculated using the following formula:
SI = CC50 / EC50
Where:
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in the viability of host cells.
-
EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of the pathogen's activity (e.g., viral replication or bacterial growth). For anti-bacterial agents, this is often represented by the Minimum Inhibitory Concentration (MIC).
Experimental Protocols for Determining the Selectivity Index
The determination of the selectivity index involves two key experimental components: cytotoxicity assays to determine the CC50 and activity assays to determine the EC50 or MIC.
Cytotoxicity Assays (CC50 Determination)
A variety of in vitro assays can be employed to measure the cytotoxicity of a compound on a relevant host cell line (e.g., Vero cells, A549 cells). A common method is the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The compound of interest (e.g., this compound derivative) is serially diluted to various concentrations and added to the wells containing the cells. Control wells with untreated cells and a vehicle control are also included.
-
Incubation: The plate is incubated for a period that allows for the assessment of cytotoxicity, typically 24 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals (formed by metabolically active cells) are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The absorbance values are plotted against the compound concentrations, and the CC50 is calculated as the concentration that reduces cell viability by 50% compared to the untreated control.
Anti-Mycobacterial Activity Assays (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mycobacterium tuberculosis, a common method is the microplate Alamar Blue assay (MABA).
Microplate Alamar Blue Assay (MABA) Protocol:
-
Compound Preparation: The test compound is serially diluted in a 96-well microplate.
-
Bacterial Inoculation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for several days to allow for bacterial growth.
-
Alamar Blue Addition: A solution of Alamar Blue (resazurin) is added to each well.
-
Incubation and Reading: The plates are incubated for another 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
MIC Determination: The MIC is determined as the lowest compound concentration that prevents the color change.
Quantitative Data on this compound Derivatives and Comparators
| Compound | Target | MIC (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound Derivative (Compound 17) | MmpL3 | 0.15 | >20 | >133 |
| Isoniazid | InhA | ~0.2 | >1000 | >5000 |
| Rifampicin | RNA Polymerase | ~0.02 | ~50 | ~2500 |
| Bedaquiline | ATP Synthase | ~0.03 | ~10 | ~333 |
Note: The CC50 for the this compound derivative was reported as greater than 20 µM, leading to a calculated SI of greater than 133. The MIC and CC50 values for comparator drugs are approximate and can vary depending on the specific assay conditions and cell lines used.
Visualizing Key Processes and Pathways
Experimental Workflow for Selectivity Index Determination
Caption: Workflow for Determining the Selectivity Index.
Signaling Pathway: Mechanism of Action of this compound
Validating MmpL3 as the Primary Target of the Novel Antitubercular Agent BM635 Through Mutant Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent MmpL3 inhibitor BM635 with other key MmpL3 inhibitors. It leverages experimental data from mutant studies to validate the Mycobacterial membrane protein Large 3 (MmpL3) as the primary target of this compound class and outlines the methodologies for such validation.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel drugs acting on new targets.[1] MmpL3, an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a crucial precursor for the mycobacterial outer membrane, has been identified as a promising target for novel anti-tuberculosis therapies.[2][3] The 1,5-diarylpyrrole this compound is a potent inhibitor of MmpL3, demonstrating outstanding in vitro activity against Mtb.[1] This guide focuses on the validation of MmpL3 as the primary target for this compound and its analogues through the analysis of resistant mutants.
Comparative Efficacy of MmpL3 Inhibitors
A primary method for validating the target of a novel antimicrobial compound is the generation and characterization of resistant mutants. A significant increase in the minimum inhibitory concentration (MIC) of a compound against mutants with specific mutations in the putative target gene provides strong evidence of on-target activity.
While specific resistance data for this compound is not extensively published, data from its close analogue, BM212, and other MmpL3 inhibitors robustly validate this approach.
| Compound | Strain | Genotype | MIC (µM) | Fold Change in MIC | Reference |
| This compound | M. tuberculosis H37Rv | Wild-Type | 0.12 | - | [1] |
| BM212 | M. tuberculosis H37Rv | Wild-Type | ~2.0 (converted from 20 µg/ml) | - | [4] |
| M. tuberculosis Mutant | MmpL3 L215S | ~20 (converted from 20 µg/ml) | 10 | [4] | |
| Spiral Amine (IDR-0033216) | M. tuberculosis H37Rv | Wild-Type | 0.4 | - | [1] |
| M. tuberculosis Mutant | MmpL3 F255L | >100 | >250 | [1] | |
| M. tuberculosis Mutant | MmpL3 Y252C | >100 | >250 | [1] | |
| Adamantyl Urea (AU1235) | M. tuberculosis H37Rv | Wild-Type | 0.1 - 0.4 | - | [5] |
| M. tuberculosis F255L/V646M/F644I | MmpL3 Mutant | >1.6 | >4 - >16 | [1] | |
| SQ109 | M. tuberculosis H37Rv | Wild-Type | 2.5 | - | [5] |
| M. tuberculosis Mutants | MmpL3 (various) | Variable | e.g., 3.3 - 5.5 | [5] |
Experimental Protocols
Generation of Resistant Mutants
Spontaneous resistant mutants are typically generated by plating a large number of wild-type M. tuberculosis cells onto solid medium containing the inhibitor at a concentration several times its MIC.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80 to mid-log phase.
-
Plating for Resistance: A high-density culture (e.g., 10^8 to 10^9 CFUs) is plated onto Middlebrook 7H10 solid agar (B569324) containing the MmpL3 inhibitor (e.g., this compound) at a concentration of 5-10 times the MIC.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Verification: Single colonies are picked, sub-cultured in drug-free medium, and then re-tested for resistance to confirm the phenotype. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of plated cells.[1][4]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis (wild-type or mutant) is diluted to a standardized cell density.
-
Drug Dilution: The inhibitor is serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Reading Results: Alamar Blue and Tween 80 are added to each well, and the plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1]
Whole-Genome Sequencing (WGS) of Resistant Mutants
WGS is employed to identify the genetic basis of resistance.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from both the wild-type parent strain and the resistant mutants.
-
Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads from the resistant mutants are aligned to the reference genome of the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations in the mmpL3 gene are of primary interest.[4][6]
Visualizing the Target Validation Workflow and Mechanism
To elucidate the processes involved in validating MmpL3 as the target of this compound, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.
The inhibition of MmpL3 disrupts the transport of TMM, a key precursor for the mycobacterial cell wall. This leads to the accumulation of TMM in the cytoplasm and ultimately, cell death.
Conclusion
The validation of MmpL3 as the primary target of this compound is strongly supported by data from analogous compounds, which demonstrate that resistance is conferred by mutations within the mmpL3 gene.[4] This on-target activity, combined with the high potency of this compound, underscores its potential as a valuable candidate for further development in the fight against tuberculosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of novel MmpL3 inhibitors. The use of resistant mutant studies remains a cornerstone in the preclinical validation of new antimicrobial drug targets.
References
- 1. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Based Drug Delivery Systems of Potent MmpL3 Inhibitors for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
